PF-5190457

Receptor Binding Affinity Ghrelin Receptor

PF-5190457 is the only clinical-stage GHSR1a inverse agonist/competitive antagonist (pKi 8.36) with Phase II AUD data. Unlike YIL-781 (partial agonist in DMR assays) or HM-04 (non-specific anorectic effects), it delivers full inverse agonism plus competitive antagonism. Human PK/PD: 77% ghrelin-induced GH release inhibition at 100 mg, oral bioavailability, t₁/₂ 8.2–9.8 h, and established alcohol co-administration safety (Phase Ib). >1000-fold selectivity over 5-HT2B (CEREP panel). Reduces alcohol intake without affecting natural reward consumption. The definitive ligand for clean, translational GHSR1a blockade in preclinical-to-clinical AUD research.

Molecular Formula C29H32N6OS
Molecular Weight 512.7 g/mol
CAS No. 1334782-79-4
Cat. No. B610048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-5190457
CAS1334782-79-4
SynonymsPF-5190457;  PF 5190457;  PF5190457;  PF-05190457;  PF05190457;  PF 05190457.
Molecular FormulaC29H32N6OS
Molecular Weight512.7 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C
InChIInChI=1S/C29H32N6OS/c1-19-11-25(31-18-30-19)22-3-5-24-21(12-22)4-6-26(24)35-16-29(17-35)7-9-33(10-8-29)27(36)13-23-15-34-14-20(2)37-28(34)32-23/h3,5,11-12,14-15,18,26H,4,6-10,13,16-17H2,1-2H3/t26-/m1/s1
InChIKeyZIUDADZJCKGWKR-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-5190457 (CAS 1334782-79-4): Procurement-Grade Ghrelin Receptor Inverse Agonist for Translational Alcohol and Metabolic Research


PF-5190457 (also designated PF-05190457) is a synthetic small-molecule ghrelin receptor (GHSR1a) inverse agonist and competitive antagonist [1]. Developed from a spiro-azetidino-piperidine series, this clinical-stage compound exhibits a binding pKi of 8.36 at the human ghrelin receptor and demonstrates oral bioavailability with a human half-life of 8.2–9.8 hours [2][3]. PF-5190457 has advanced to Phase II clinical evaluation for alcohol use disorder, distinguishing it from research-only GHSR ligands [4].

PF-5190457 Procurement Rationale: Why Generic Ghrelin Receptor Ligands Cannot Substitute in Critical Assays


Unlike simple ghrelin receptor antagonists (e.g., YIL-781) or peptide agonists (e.g., GHRP-6), PF-5190457 uniquely combines potent inverse agonism with competitive antagonism at GHSR1a, a functional duality not recapitulated by most research-grade ligands [1]. Furthermore, its major circulating hydroxy metabolite, PF-6870961, exhibits biased inverse agonism with enhanced β-arrestin recruitment inhibition relative to the parent compound, adding a layer of pharmacological complexity absent in compounds lacking active metabolites [2]. Substitution with non-clinical-stage antagonists or partial agonists risks introducing off-target signaling bias and fails to replicate the translational safety profile established in human alcohol co-administration studies [3].

PF-5190457: Quantitative Differentiation Evidence vs. YIL-781 and PF-6870961


Binding Affinity: PF-5190457 Exhibits ~6-Fold Higher Affinity for Human GHSR1a than YIL-781

PF-5190457 demonstrates a binding Kd of 3 nM at the human ghrelin receptor (pKi 8.36), compared to YIL-781, which exhibits a Ki of 17 nM (pKi ~7.77) [1]. This represents an approximately 5.7-fold higher affinity for PF-5190457, measured under equilibrium conditions (4 h incubation) [1]. The higher binding affinity translates to lower required concentrations for receptor occupancy in in vitro and in vivo studies.

Receptor Binding Affinity Ghrelin Receptor

Functional Selectivity: PF-5190457 Acts as Inverse Agonist While YIL-781 Exhibits Partial Agonism

In dynamic mass redistribution (DMR) assays, PF-5190457 behaves as a full inverse agonist at GHSR1a, suppressing constitutive receptor activity, whereas YIL-781 acts as a partial agonist, inducing weak receptor activation [1]. In calcium mobilization assays, PF-5190457 functions as a pure antagonist, while YIL-781 again displays partial agonist activity [1]. This functional divergence means YIL-781 cannot substitute for PF-5190457 in studies requiring inverse agonism or unbiased antagonism.

Inverse Agonism Functional Assay GHSR1a

Metabolite Pharmacology: PF-6870961 Exhibits Biased Inverse Agonism Distinct from Parent PF-5190457

The major hydroxy metabolite of PF-5190457, PF-6870961, shows lower binding affinity and reduced potency in inhibiting GHSR1a-mediated inositol phosphate accumulation compared to the parent compound [1]. However, PF-6870961 demonstrates increased inhibitory potency at GHSR1a-induced β-arrestin recruitment relative to PF-5190457 [1]. This biased inverse agonism profile indicates that PF-5190457's in vivo effects are mediated by a combination of parent and metabolite actions, a consideration absent when using non-metabolized ligands.

Metabolite Biased Signaling β-Arrestin

Human Clinical Pharmacodynamics: PF-5190457 Demonstrates 77% Inhibition of Ghrelin-Induced GH Release

In a randomized, placebo-controlled Phase I study in healthy adults, PF-5190457 (100 mg oral dose) blocked ghrelin (1 pmol/kg/min)-induced growth hormone (GH) release by 77% [63–85% CI] [1]. This robust, dose-dependent inhibition provides direct evidence of target engagement in humans. In contrast, YIL-781 and other research-grade GHSR antagonists lack human pharmacodynamic data, limiting their translational relevance.

Clinical Pharmacology Pharmacodynamics Growth Hormone

Off-Target Selectivity: PF-5190457 Shows Clean CEREP Panel Profile with Only Moderate 5-HT2B Activity

PF-5190457 was profiled against a CEREP panel of 55 common off-target receptors, ion channels, and enzymes at 10 µM . It exhibited minimal activity across the panel, with the sole exception of serotonin 5-HT2B, where it showed an IC50 of 3.7 µM . This represents a >1000-fold selectivity window relative to its GHSR1a binding affinity (Kd = 3 nM). In comparison, selectivity data for many research-grade GHSR antagonists (e.g., YIL-781) are limited or unpublished, increasing the risk of confounding off-target effects in complex biological systems.

Selectivity Off-Target Safety Pharmacology

In Vivo Behavioral Selectivity: PF-5190457 Reduces Alcohol Intake Without Affecting Sweet Solution Consumption

In a head-to-head comparison using a mouse binge-drinking model, PF-5190457, YIL-781, and several other GHSR antagonists all reduced alcohol intake [1]. However, in a separate 4-hour sweet solution consumption test, PF-5190457 had no effect on intake in male or female mice [2]. In contrast, the GHSR antagonist HM-04 dose-dependently reduced sweet solution intake in female mice, indicating non-specific anorectic effects [2]. YIL-781 also had no effect on sweet solution intake [2]. This differential profile suggests PF-5190457 may offer greater behavioral selectivity than some alternative GHSR ligands.

Alcohol Use Disorder Behavioral Pharmacology Selectivity

PF-5190457: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Translational Alcohol Use Disorder Research Requiring Human-Validated Target Engagement

PF-5190457 is the optimal choice for preclinical-to-clinical translational studies in alcohol use disorder. Its robust human pharmacodynamic data—77% inhibition of ghrelin-induced GH release at 100 mg —provides a direct link between preclinical GHSR1a blockade and human target engagement. This is not available for YIL-781, HM-04, or other research-grade GHSR antagonists. Additionally, PF-5190457's safety profile when co-administered with alcohol has been established in a Phase Ib human study [4], enabling confident progression from animal models to human experimental medicine.

Studies of Constitutive GHSR1a Activity and Biased Signaling

For experiments requiring clean inverse agonism without confounding partial agonism, PF-5190457 is the required ligand. In DMR assays, PF-5190457 acts as a full inverse agonist, whereas YIL-781 exhibits partial agonist activity . Furthermore, the biased signaling profile of its major metabolite PF-6870961 (enhanced β-arrestin inhibition) adds a layer of pharmacological complexity relevant for dissecting GHSR1a signaling pathways [4]. PF-5190457 is uniquely suited for studies of ligand bias and constitutive receptor activity.

High-Confidence In Vitro Pharmacology with Minimized Off-Target Confounds

PF-5190457's extensively characterized off-target profile (CEREP panel, >1000-fold selectivity window over 5-HT2B) makes it the superior choice for in vitro studies where off-target effects could confound interpretation. In contrast, selectivity data for YIL-781 and other research antagonists are sparse or unpublished. For researchers requiring high-confidence, target-specific results—particularly in native tissue preparations or complex cell systems—PF-5190457 offers a well-defined pharmacological fingerprint.

Alcohol-Seeking Behavior Studies Requiring Behavioral Selectivity

When investigating alcohol-seeking behavior without confounding effects on natural reward consumption, PF-5190457 demonstrates superior behavioral selectivity. It reduces alcohol intake in binge-drinking models but does not affect sweet solution consumption in either sex . This contrasts with HM-04, which reduces both alcohol and sweet solution intake, indicating non-specific anorectic effects. PF-5190457's profile supports cleaner interpretation of alcohol-specific GHSR1a mechanisms.

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